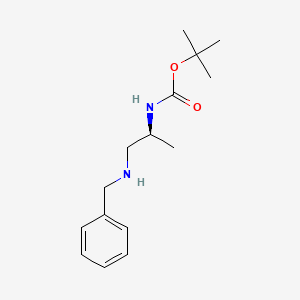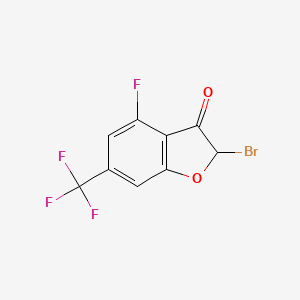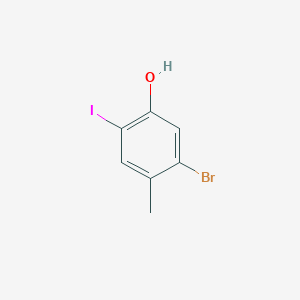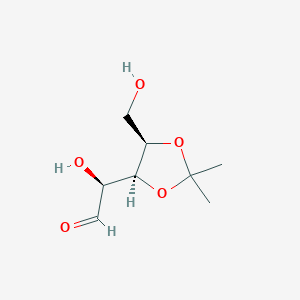
(S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde is a complex organic compound with a unique structure that includes a dioxolane ring and multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable aldehyde with a chiral diol under acidic conditions to form the dioxolane ring. The reaction conditions often include a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
(S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the aldehyde group can yield primary alcohols.
科学的研究の応用
(S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its chiral nature.
Industry: It can be used in the production of fine chemicals and as a building block for polymers.
作用機序
The mechanism by which (S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely depending on the context of its use.
類似化合物との比較
Similar Compounds
®-2-Hydroxy-2-((4R,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde: The enantiomer of the compound, which may have different biological activities.
2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound lacking the aldehyde group.
2-Hydroxy-2-methylpropanal: A simpler aldehyde with similar functional groups.
Uniqueness
(S)-2-Hydroxy-2-((4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)acetaldehyde is unique due to its specific stereochemistry and the presence of both hydroxyl and aldehyde functional groups
特性
分子式 |
C8H14O5 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC名 |
(2S)-2-hydroxy-2-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-6(4-10)7(13-8)5(11)3-9/h3,5-7,10-11H,4H2,1-2H3/t5-,6-,7+/m1/s1 |
InChIキー |
RNCDLMVMDQUSGI-QYNIQEEDSA-N |
異性体SMILES |
CC1(O[C@@H]([C@@H](O1)[C@@H](C=O)O)CO)C |
正規SMILES |
CC1(OC(C(O1)C(C=O)O)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


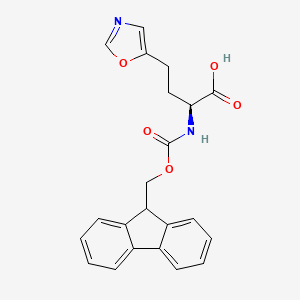
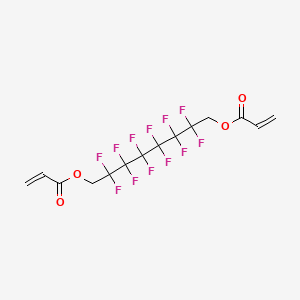
![3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)
